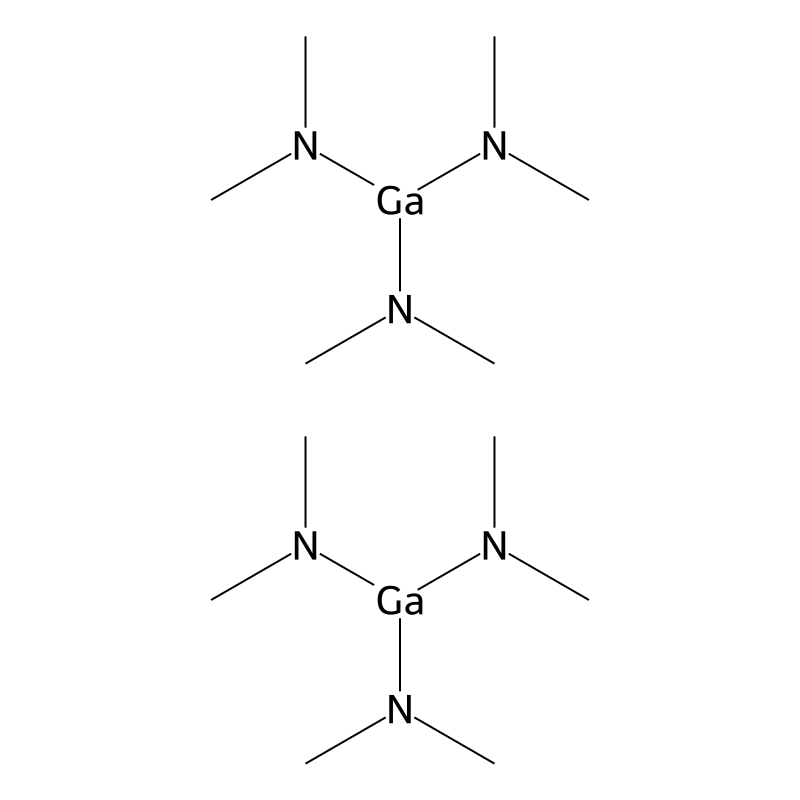

Tris(dimethylamido)gallium(III)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Gallium-Containing Materials

Tris(dimethylamido)gallium(III) is primarily used as a precursor for the synthesis of other gallium-containing materials. Its unique structure allows for versatile chemical transformations, making it a valuable starting material for various research applications. Here are some specific examples:

Gallium Nitride (GaN) Thin Films

This compound can be used as a precursor for depositing GaN thin films through techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) []. GaN is a crucial semiconductor material with applications in light-emitting diodes (LEDs), laser diodes, and high-power transistors [].

Gallium-Based Nanomaterials

Tris(dimethylamido)gallium(III) can be used to synthesize various gallium-based nanomaterials, such as nanoparticles, nanowires, and nanotubes [, ]. These nanomaterials exhibit unique properties and hold potential for applications in electronics, catalysis, and energy conversion.

Organometallic Gallium Compounds

The reactive nature of this compound allows for the synthesis of diverse organometallic gallium complexes with various functionalities. These complexes can be further explored for their catalytic activities, optoelectronic properties, and potential applications in material science [].

Tris(dimethylamido)gallium(III) is a chemical compound with the formula Ga(NMe₂)₃. It is a gallium complex that plays a significant role in the semiconductor industry, particularly as a precursor for the deposition of gallium nitride (GaN) films. This compound is characterized by its solid state and has a melting point ranging from 104 to 105.5 °C. It is known for its reactivity, especially its violent reaction with water, leading to the formation of gallium oxide and ammonia .

- Oxidation: It can be oxidized to form gallium oxide (Ga₂O₃) when exposed to oxygen or other oxidizing agents.

- Reduction: Under specific conditions, it can be reduced to elemental gallium.

- Substitution: The compound can undergo substitution reactions with other ligands, resulting in different gallium complexes. Common reagents used include oxygen, hydrogen, and various ligands .

Several methods exist for synthesizing tris(dimethylamido)gallium(III):

- Reaction with Gallium Trichloride: A common method involves reacting gallium trichloride (GaCl₃) with lithium dimethylamide (LiNMe₂) in a solvent like hexane at low temperatures. This method ensures the formation of the desired product while minimizing side reactions.

- Other Routes: Additional synthetic routes may involve variations in solvents or reaction conditions to optimize yield and purity .

Tris(dimethylamido)gallium(III) has several applications:

- Semiconductor Industry: It is primarily used as a precursor in the atomic layer deposition of gallium nitride films, which are essential for optoelectronic devices such as LEDs and laser diodes.

- Gallium Oxide Films: The compound can also facilitate the growth of gallium oxide films through reactions with alcohols or water .

Research on interaction studies involving tris(dimethylamido)gallium(III) focuses on its role in low-temperature atomic layer deposition processes. The compound interacts with ammonia plasma during deposition, leading to the formation of high-quality gallium nitride films. The sensitivity of this compound to moisture necessitates careful handling and storage conditions to prevent degradation .

Similar Compounds: Comparison

Tris(dimethylamido)gallium(III) can be compared with several similar compounds:

| Compound | Characteristics | Unique Features |

|---|---|---|

| Trimethylgallium | Another gallium precursor used in GaN film deposition; requires higher temperatures | Less control over film properties compared to tris(dimethylamido)gallium(III). |

| Triethylgallium | Used in GaN film deposition; can lead to non-stoichiometric Ga/N ratios | Higher operational temperatures compared to tris(dimethylamido)gallium(III). |

| Tris(dimethylamido)aluminum(III) | Aluminum analog; used for aluminum nitride film deposition | Focuses on aluminum-based materials rather than gallium, highlighting its distinct application. |

Tris(dimethylamido)gallium(III) stands out due to its ability to facilitate low-temperature deposition of high-quality gallium nitride films while maintaining precise control over film properties .

Self-Limiting Surface Reactions with NH₃ Plasma

The ALD process using tris(dimethylamido)gallium(III) and NH₃ plasma exhibits robust self-limiting behavior, a hallmark of high-precision film growth. Saturation studies reveal that the gallium precursor pulse duration of 4 seconds or longer results in a consistent growth per cycle (GPC) of 1.4 Å/cycle at 200°C [1] [2]. Similarly, NH₃ plasma pulses exceeding 6 seconds achieve saturation, ensuring complete ligand exchange and surface passivation.

The reaction mechanism involves ligand displacement and plasma-activated nitrogen incorporation. Density functional theory (DFT) simulations illustrate that Ga(NMe₂)₃ chemisorbs onto hydroxyl- or sulfur-terminated surfaces via ligand exchange, releasing dimethylamine (HNMe₂) [4]. Subsequent NH₃ plasma exposure provides reactive nitrogen species, which substitute residual ligands and form Ga–N bonds. This two-step process ensures atomic-level control over film composition and thickness.

Table 1: Pulse Time Dependence of Growth Per Cycle

| Precursor Pulse Time (s) | NH₃ Plasma Pulse Time (s) | GPC (Å/cycle) |

|---|---|---|

| 2 | 9 | 0.8 |

| 4 | 9 | 1.4 |

| 6 | 9 | 1.4 |

| 4 | 6 | 1.4 |

| 4 | 3 | 0.9 |

The absence of carbon and oxygen impurities (<2 at%) in the resulting GaN films underscores the efficiency of ligand removal during plasma exposure [1] [2].

Temperature-Dependent Growth Kinetics on Silicon and Silicon Carbide Substrates

Tris(dimethylamido)gallium(III) enables GaN deposition across a wide temperature range (130–250°C) with minimal variation in GPC. Below 130°C, precursor condensation risks non-uniform growth, while temperatures exceeding 250°C induce precursor desorption, reducing GPC by ~20% [1] [2].

On silicon (100) substrates, the films remain polycrystalline regardless of temperature, with a hexagonal wurtzite structure confirmed by X-ray diffraction (XRD). In contrast, 4H-SiC substrates promote epitaxial alignment even at 200°C, attributed to the close lattice match between GaN (a = 3.189 Å, c = 5.185 Å) and 4H-SiC (a = 3.073 Å, c = 10.053 Å) [1].

Table 2: Substrate-Specific Growth Characteristics

| Substrate | Temperature (°C) | Crystallinity | Defect Density (cm⁻²) |

|---|---|---|---|

| Si (100) | 130–250 | Polycrystalline | 10¹⁰–10¹¹ |

| 4H-SiC (0001) | 200 | Epitaxial | 10⁸–10⁹ |

The reduced defect density on 4H-SiC highlights the substrate’s role in templating high-quality GaN growth, bypassing the need for intermediate buffer layers [1] [2].

Epitaxial Growth on 4H-SiC Without Aluminum Nitride Buffer Layers

Conventional GaN deposition on 4H-SiC requires AlN buffer layers to mitigate lattice mismatch (3.5% for GaN/SiC vs. 16% for GaN/Si). However, ALD using tris(dimethylamido)gallium(III) achieves direct epitaxial growth on 4H-SiC, as evidenced by in-plane XRD phi-scans showing sixfold symmetry with a 30° rotation relative to the substrate [1] [2].

The absence of an AlN buffer simplifies fabrication and reduces interfacial defects. Cross-sectional transmission electron microscopy (TEM) reveals sharp GaN/SiC interfaces with no amorphous regions, while energy-dispersive X-ray spectroscopy (EDS) confirms stoichiometric Ga:N ratios (1:1.02 ± 0.05) [1]. Optical characterization shows a bandgap of 3.42 eV, consistent with bulk GaN, and unintentional n-type doping (carrier concentration ~10¹⁷ cm⁻³) attributed to nitrogen vacancies [1] [2].

Table 3: Comparison of Epitaxial GaN Growth Techniques

| Method | Temperature (°C) | Buffer Layer | RMS Roughness (nm) |

|---|---|---|---|

| MOCVD | 800–1100 | AlN | 0.8–1.2 |

| ALD (This work) | 200 | None | 0.3–0.5 |

This advancement positions ALD as a viable low-temperature alternative to metal-organic chemical vapor deposition (MOCVD) for GaN-based power electronics and high-frequency devices [1] [2].

Low-Temperature Gallium Nitride Film Deposition for Wide-Bandgap Semiconductors

Tris(dimethylamido)gallium(III) has emerged as a promising precursor for low-temperature chemical vapor deposition of gallium nitride films, particularly for wide-bandgap semiconductor applications. The compound demonstrates exceptional thermal properties that make it well-suited for controlled deposition processes at significantly reduced temperatures compared to conventional metalorganic chemical vapor deposition approaches [1] [2].

The thermal characteristics of tris(dimethylamido)gallium(III) reveal favorable properties for chemical vapor deposition applications. Thermogravimetric analysis demonstrates that the compound evaporates in a single step from 140-230°C with only 5% residual mass, indicating clean volatilization behavior [2] [3]. The vapor pressure reaches 1 Torr at 109 ± 5°C, with an enthalpy of vaporization of 59.5 kJ/mol, providing suitable volatility for precursor delivery systems [2] [3]. Differential scanning calorimetry reveals an endothermic melting event at 103°C and thermal decomposition occurring at higher temperatures, with the first exothermic event between 150-180°C and a second broader event between 200-280°C [2] [3].

Table 1: Thermal Properties of Tris(dimethylamido)gallium(III)

| Property | Value | Analysis Method |

|---|---|---|

| Melting Point | 103-106°C | DSC |

| Decomposition Temperature (1st event) | 150-180°C | DSC |

| Decomposition Temperature (2nd event) | 200-280°C | DSC |

| Volatilization Range (TGA) | 140-230°C | TGA |

| Residual Mass (TGA) | 5% | TGA |

| Vapor Pressure (1 Torr) | 109 ± 5°C | Vapor pressure measurement |

| Enthalpy of Vaporization | 59.5 kJ/mol | Thermodynamic analysis |

The atomic layer deposition process using tris(dimethylamido)gallium(III) with ammonia plasma demonstrates self-limiting behavior between 130-250°C with a growth rate of 1.4 Å per cycle [1] [4]. This temperature range represents a significant reduction compared to conventional metalorganic chemical vapor deposition processes that typically require temperatures exceeding 800°C for gallium nitride growth [4] [5]. The low-temperature capability is particularly advantageous for wide-bandgap semiconductor applications where thermal budget constraints are critical [6] [7].

The gallium nitride films produced through this low-temperature process exhibit crystalline structure on silicon substrates at all deposition temperatures within the process window [1] [4]. Near stoichiometric gallium to nitrogen ratios are achieved with low carbon and oxygen impurities, indicating effective precursor decomposition and nitrogen incorporation [1] [4]. The measured bandgap of approximately 3.42 eV confirms the wide-bandgap nature of the deposited material, which is essential for high-frequency and high-power electronic applications [1] [4] [8].

Table 2: Chemical Vapor Deposition Parameters for Gallium Nitride Growth using Tris(dimethylamido)gallium(III)

| Parameter | Value | Process |

|---|---|---|

| Growth Temperature Range | 130-250°C | PE-ALD |

| Self-limiting ALD Window | 130-250°C | PE-ALD |

| Growth Rate (ALD) | 1.4 Å per cycle | PE-ALD |

| Substrate Types | Si(100), 4H-SiC, Sapphire | PE-ALD |

| N/Ga Ratio (stoichiometry) | Near stoichiometric | PE-ALD |

| Carbon Content | Low | PE-ALD |

| Oxygen Content | Low | PE-ALD |

| Bandgap (measured) | ~3.42 eV | PE-ALD |

| Carrier Type | Unintentionally n-type | PE-ALD |

The wide-bandgap characteristics of gallium nitride deposited using tris(dimethylamido)gallium(III) make it particularly suitable for applications requiring high breakdown voltages, elevated operating temperatures, and high-frequency operation [9] [8]. Wide-bandgap semiconductors like gallium nitride permit device operation at much higher voltages, frequencies, and temperatures than conventional semiconductor materials [8]. The bandgap energy of approximately 3.4 eV, combined with high electron mobility and thermal stability, positions these films for use in power electronics, radio frequency applications, and optoelectronic devices [9] [8].

Role of Substrate Pretreatment in Crystallinity Control

Substrate pretreatment plays a crucial role in controlling the crystallinity and interface quality of gallium nitride films deposited using tris(dimethylamido)gallium(III). The surface preparation methodology significantly influences nucleation behavior, crystal orientation, and overall film quality across different substrate materials [10] [11] [12].

For silicon substrates, the implementation of ammonia pretreatment has demonstrated substantial improvements in gallium nitride film crystallinity. Research indicates that pretreatment of silicon surfaces with ammonia plasma at 525°C effectively modifies the substrate interface, leading to enhanced crystal quality in subsequently deposited gallium nitride layers [11] [12]. The ammonia pretreatment process creates a silicon nitride interfacial layer that prevents gallium atoms from encountering unoxidized silicon atoms, thereby eliminating melt-back etching phenomena that can degrade film quality [12].

The mechanism of ammonia pretreatment involves the conversion of native silicon oxide to silicon oxynitride and silicon nitride phases through exposure to activated nitrogen species [12] [13]. This transformation results in a stratified interface structure consisting of silicon dioxide at the silicon substrate interface, a transitional silicon oxynitride region, and a top layer of silicon nitride [12]. The pretreated interface reduces oxygen defect density and provides improved nucleation sites for gallium nitride growth [11] [12].

Quantitative analysis reveals that ammonia pretreatment reduces the thickness of the interfacial layer between gallium nitride films and silicon substrates from 2.0 to 1.6 nm [11]. Additionally, oxygen impurity content at the gallium nitride-silicon interface decreases from 34% to 12% following pretreatment [11]. The pretreated gallium nitride films exhibit a thinner amorphous transition layer of 5.3 nm compared to 18.0 nm for non-pretreated samples, indicating significant improvement in crystallinity [11].

For silicon carbide substrates, the surface preparation methodology differs due to the distinct chemical and structural properties of the substrate material [14] [15] [16]. Silicon carbide substrates require careful cleaning procedures and specific pretreatment approaches to achieve optimal gallium nitride nucleation and growth [15] [16]. Nitridation of silicon carbide surfaces with ammonia creates interfacial layers that facilitate epitaxial gallium nitride growth [14] [15].

The effectiveness of silicon carbide substrate pretreatment depends on the specific polytype and surface orientation [15] [17]. Studies indicate that 4H-silicon carbide substrates exhibit superior performance for gallium nitride epitaxy compared to other polytypes when appropriate surface preparation is employed [16] [17]. The nitridation process creates a thin interfacial layer that promotes wetting and nucleation while maintaining crystal quality [16].

Table 3: Substrate Pretreatment Effects on Gallium Nitride Crystallinity

| Substrate | Pretreatment Condition | Interface Quality | Effect |

|---|---|---|---|

| Si(100) | None | Poor crystallinity | Non-crystalline films |

| Si(100) with NH3 pretreatment | NH3 plasma, 525°C | Improved crystallinity | Reduced oxygen incorporation |

| 4H-SiC (no buffer) | None | Epitaxial growth | Direct epitaxial growth |

| 4H-SiC with AlN buffer | AlN buffer layer | Required for conventional CVD | Standard approach |

| Sapphire with baking | 4h at 500°C in Ar | Enhanced nucleation | Layer-by-layer growth |

| Sapphire with plasma pretreatment | Ar/N2/H2 plasma, 350°C | Oxygen-deficient layer formation | Improved crystal quality |

Sapphire substrates benefit from specific pretreatment protocols that address surface oxide removal and crystallographic orientation control [10] [18] [19]. Baking pretreatment at elevated temperatures in inert atmospheres removes surface contaminants and creates favorable nucleation conditions [18] [20]. Plasma pretreatment using hydrogen-nitrogen gas mixtures at moderate temperatures generates oxygen-deficient surface layers that enhance subsequent gallium nitride epitaxy [21] [19].

The nitridation of sapphire substrates creates an aluminum nitride interfacial layer when exposed to ammonia flow at elevated temperatures [19]. This nitridation process establishes specific epitaxial relationships between gallium nitride and sapphire, with the c-axis of the gallium nitride crystal oriented perpendicular to the aluminum oxide surface for nitridated substrates [19]. In contrast, growth on bare aluminum oxide surfaces results in different crystallographic orientations with the c-axis tilted approximately 19 degrees with respect to the sapphire basal plane [19].

The remarkable achievement using tris(dimethylamido)gallium(III) is the demonstration of epitaxial gallium nitride growth on 4H-silicon carbide substrates without requiring an aluminum nitride buffer layer, which represents a significant advancement in substrate preparation methodology [1] [4]. This direct epitaxial growth capability simplifies the process flow and potentially improves interface quality by eliminating the need for intermediate buffer layers that are typically required in conventional chemical vapor deposition approaches [1] [4].

Impurity Mitigation Strategies for Carbon and Oxygen Contamination

The control of carbon and oxygen contamination in gallium nitride films deposited using tris(dimethylamido)gallium(III) requires comprehensive understanding of impurity sources and implementation of targeted mitigation strategies. Carbon and oxygen impurities can significantly degrade the electrical and optical properties of gallium nitride films by creating deep-level defect states and compensating intended doping [22] [23] [24].

Carbon contamination in gallium nitride films primarily originates from incomplete decomposition of metalorganic precursors during the deposition process [23] [24] [25]. Tris(dimethylamido)gallium(III) contains carbon atoms within its dimethylamido ligands, which can potentially incorporate into the growing gallium nitride film if decomposition conditions are not optimized [24] [25]. The carbon incorporation mechanism involves preferential occupation of nitrogen sites within the gallium nitride lattice, leading to acceptor-type defects that can compensate n-type conductivity [25].

Research demonstrates that carbon incorporation can be effectively controlled through optimization of growth parameters, particularly the nitrogen-to-gallium precursor ratio and growth temperature [23] [24] [25]. Enhanced nitrogen availability during growth suppresses carbon incorporation by providing more active nitrogen species that compete with carbon for lattice incorporation [25]. Studies report carbon concentration reductions of 52-74% when using laser-assisted metalorganic chemical vapor deposition with enhanced nitrogen activation compared to conventional approaches [25].

The low-temperature processing capability of tris(dimethylamido)gallium(III) provides inherent advantages for carbon contamination control [1] [2] [24]. Lower growth temperatures reduce the thermal energy available for unwanted side reactions and incomplete precursor decomposition that can lead to carbon incorporation [24]. The plasma-enhanced atomic layer deposition process using tris(dimethylamido)gallium(III) achieves low carbon content through controlled precursor decomposition at temperatures between 130-250°C [1] [4].

Oxygen contamination presents another significant challenge in gallium nitride film deposition, with sources including background atmosphere, native oxides on substrates, and surface contamination [26] [22] [27]. Oxygen atoms can incorporate into gallium nitride films in various forms, including gallium oxide phases and gallium-oxygen-hydrogen complexes [7] [27] [28]. The presence of oxygen impurities affects the optical bandgap, increasing values from approximately 3.0 eV to greater than 4.0 eV depending on oxygen concentration [26].

Table 4: Impurity Control Strategies in Gallium Nitride Chemical Vapor Deposition

| Impurity Type | Source | Mitigation Strategy | Effectiveness |

|---|---|---|---|

| Carbon | TMG precursor decomposition | Low temperature processing | Reduces incorporation |

| Carbon | Metalorganic precursors | Enhanced V/III ratio | 52-74% reduction achieved |

| Oxygen | Background atmosphere | UHV transfer systems | Minimizes oxygen uptake |

| Oxygen | Native oxide on substrates | Substrate pretreatment | Removes surface oxides |

| Carbon | Incomplete precursor reaction | Plasma-enhanced decomposition | Improves precursor utilization |

| Oxygen | Surface contamination | In-situ cleaning | Eliminates surface contaminants |

Ultra-high vacuum transfer systems represent an effective approach for minimizing oxygen incorporation from background atmosphere during film deposition [22]. Research indicates that transferring gallium nitride samples directly from growth chambers to analysis systems without air exposure significantly reduces oxygen contamination compared to samples exposed to ambient conditions [22]. This approach requires specialized equipment design but provides substantial improvements in film purity [22].

Substrate pretreatment protocols specifically designed to remove native oxides and surface contamination play a critical role in oxygen impurity control [11] [27] [29]. Chemical cleaning procedures using hydrochloric acid, hydrofluoric acid, and other etchants effectively remove surface oxides while preparing clean surfaces for subsequent gallium nitride deposition [29] [28]. In-situ plasma cleaning within the deposition chamber immediately prior to growth provides additional surface preparation benefits [11] [27].

The plasma-enhanced atomic layer deposition process using tris(dimethylamido)gallium(III) incorporates several inherent features that mitigate both carbon and oxygen contamination [1] [4]. The self-limiting nature of the atomic layer deposition process ensures complete precursor reaction and ligand removal during each deposition cycle [1]. The use of ammonia plasma provides highly reactive nitrogen species that promote complete precursor decomposition while supplying excess nitrogen to suppress carbon incorporation [1] [4].

Rapid thermal annealing treatments can be employed as post-deposition processing steps to reduce carbon and oxygen contamination in gallium nitride films [27]. These treatments promote desorption of carbon and oxygen species from the film surface and bulk, leading to improved electrical and optical properties [27]. However, the effectiveness of such treatments depends on the initial contamination levels and the specific chemical forms of the impurities present [27].

GHS Hazard Statements

H228 (90.48%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive